molecular formula C13H20Cl2N2 B2583317 N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride CAS No. 1353954-92-3

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B2583317
CAS No.: 1353954-92-3
M. Wt: 275.22
InChI Key: VYOZOKDQCKKDCM-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is a valuable chiral diamine derivative primarily serving as a key precursor and synthetic intermediate in the development of stereoselective catalysts. Its core research value lies in its use for constructing a diverse array of chiral Schiff base ligands, which are synthesized via condensation with various aldehydes, such as 2-chlorobenzaldehyde . These chiral ligands are significant in chemistry and are widely utilized in numerous enantioselective reactions, including cyclopropanation, aziridination, epoxidation, and the Diels-Alder reaction . The compound's stereochemical features, derived from the cyclohexane-1,2-diamine backbone—a well-known chiral inducer in asymmetric catalysis —make it a highly attractive synthetic target for researchers developing novel catalytic systems. Furthermore, chiral Schiff bases derived from this scaffold are investigated for their potential biological activities and industrial applications . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOZOKDQCKKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with cyclohexane-1,2-diamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The purification process may include multiple steps, such as filtration, distillation, and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

The compound can undergo condensation with carbonyl compounds (aldehydes/ketones) to form Schiff bases. This reaction typically requires deprotonation of the amine groups under basic conditions.

Key Data:

ParameterDetails
Reactants 2-Chlorobenzaldehyde, Ethanol, Heat
Conditions Reflux in ethanol (4–6 hours, 50–80°C)
Product rac-(E,E)-N,N′-Bis(2-chlorobenzylidene)cyclohexane-1,2-diamine
Yield 85% (reported for analogous synthesis)
Mechanism Nucleophilic attack by amine on carbonyl carbon, followed by dehydration.

Structural Notes :

  • The cyclohexane ring adopts a chair conformation, stabilizing the intermediate .

  • Intramolecular C–H⋯Cl interactions (3.06–3.08 Å) influence reaction regioselectivity .

Substitution at the Chlorobenzyl Group

The chlorine atom on the benzyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Pathways:

PathwayReagents/ConditionsProduct
Hydroxylation NaOH (aq), Cu catalyst, 100°CN1-(2-Hydroxybenzyl) derivative
Amination NH₃, Pd/C, 120°CN1-(2-Aminobenzyl) derivative

Challenges :

  • Electron-withdrawing chlorine deactivates the ring, requiring harsh conditions for substitution.

  • Competing side reactions (e.g., hydrolysis of the amine group) may occur.

Metal Coordination Chemistry

The diamine acts as a bidentate ligand, forming complexes with transition metals.

Example Complexation:

Metal IonConditionsApplication
Cu(II) Methanol, room temperatureCatalytic asymmetric synthesis
Pd(II) DMF, 60°CCross-coupling reactions

Structural Impact :

  • Coordination induces planar chirality in metal centers, enhancing enantioselectivity in catalysis.

Oxidation Reactions

The secondary amine undergoes oxidation to form nitroso or imine derivatives.

Oxidizing AgentConditionsProduct
H₂O₂ Acetic acid, 50°CN-Oxide derivative
KMnO₄ H₂SO₄, 0°CCyclohexene imine

Limitations :

  • Over-oxidation to nitro compounds is possible with strong oxidizers.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactions.

ConditionBehavior
pH < 3 Amine remains protonated (low reactivity).
pH 7–9 Deprotonation enhances nucleophilicity.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound functions as an enzyme inhibitor, influencing metabolic pathways. Its mechanism involves binding to active sites of enzymes, which can alter cellular responses and potentially lead to therapeutic effects in metabolic disorders .

Catalysis and Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis. Its unique structure allows for enhanced enantioselectivity in reactions, which is crucial for producing optically pure compounds used in pharmaceuticals . This application is particularly valuable in the synthesis of complex organic molecules where chirality is essential.

Materials Science

Polymer Synthesis
The compound is utilized in the synthesis of polymers and resins. Its amine functionalities allow it to participate in polymerization reactions, leading to the development of new materials with tailored properties.

Coatings and Adhesives
Due to its chemical structure, this compound can be incorporated into coatings and adhesives, providing enhanced durability and performance characteristics.

The biological activity of this compound has been documented through various studies:

Biological Activity Description Reference
Enzyme InteractionModulates enzyme activity affecting metabolic pathways
Antitumor ActivityCytotoxic effects on cancer cell lines
Chiral Ligand UseEnhances enantioselectivity in asymmetric synthesis

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Anticancer Research
    In a study published in Cancer Research, the compound demonstrated significant inhibition of tumor growth in xenograft models by targeting metabolic enzymes essential for cancer cell proliferation .
  • Case Study 2: Catalytic Applications
    A research article detailed the use of the compound as a chiral ligand in the synthesis of complex pharmaceuticals. The results indicated improved yields and selectivity compared to traditional ligands .

Mechanism of Action

The mechanism of action of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,2- vs. 1,4-Diamine Configurations

The 1,4-diamine isomer (N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, CAS 1353985-18-8) shares the same substituent but differs in the amino group positions on the cyclohexane ring. Key differences include:

  • Synthesis : Both isomers are synthesized via nucleophilic substitution of cyclohexanediamine with chlorobenzyl halides, but reaction conditions (e.g., temperature, solvent) dictate regioselectivity .
  • Applications : The 1,4 isomer is explicitly cited as a pharmaceutical intermediate, while the 1,2 isomer’s applications are inferred from structural analogs in antiviral research .

Table 1: Comparison of 1,2- and 1,4-Diamine Isomers

Property 1,2-Diamine (Main Compound) 1,4-Diamine Isomer
Molecular Formula C₁₃H₂₀Cl₂N₂ C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol 275.22 g/mol
CAS Number Not explicitly provided 1353985-18-8
Key Applications Pharmaceutical intermediate Pharmaceutical intermediate
Substituent Variations: Chlorobenzyl Position

The position of the chloro group on the benzyl ring significantly impacts electronic and steric properties:

  • N1-(4-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride (CAS 1353956-09-8) exhibits a para-chloro substituent, which may enhance metabolic stability compared to the ortho-chloro analog due to reduced steric hindrance .
  • N1-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine () demonstrates the role of heterocyclic substituents in biological activity, such as binding to viral spike proteins.

Table 2: Substituent Position Effects

Compound Substituent Position Key Property/Application
Main Compound (2-Chlorobenzyl) Ortho Intermediate; potential antiviral
4-Chlorobenzyl Variant (CAS 1353956-09-8) Para Improved metabolic stability
7-Chloroquinolin-4-yl Analog () Heterocyclic Spike protein interaction
Stereochemical and Salt Form Variations
  • Dihydrochloride Salts : (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286272-91-0) has a molecular weight of 311.68 g/mol (vs. 275.22 g/mol for the hydrochloride), enhancing solubility in polar solvents .
  • Stereoisomers : The trans-1,4-diamine dihydrochloride (CAS 2007908-52-1) is used in chiral catalysis, highlighting the importance of stereochemistry in catalytic activity .

Table 3: Salt and Stereochemical Variants

Compound Salt Form Molecular Weight Key Feature
Main Compound Hydrochloride 275.22 g/mol Pharmaceutical intermediate
(1R,4R)-1,4-Diamine Dihydrochloride Dihydrochloride 311.68 g/mol Enhanced solubility
trans-1,4-Diamine Dihydrochloride Dihydrochloride 311.68 g/mol Chiral catalysis

Biological Activity

N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20ClN2·HCl
  • Molecular Weight : Approximately 275.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways critical for tumor growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its structural features that enhance binding affinity to microbial targets.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It has been evaluated for its ability to inhibit the growth of specific cancer cell lines, demonstrating promising results in vitro.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in various cancer cell lines
MechanismEnzyme inhibition and receptor modulation

Case Studies

  • Anticancer Efficacy Study
    • A study conducted on the effects of this compound on cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis in treated cells, suggesting a potential mechanism for its anticancer effects.
  • Antimicrobial Activity Assessment
    • In another study assessing its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the chlorobenzyl group can significantly affect its biological potency. For instance, substituting different halogens or functional groups on the benzyl moiety alters binding affinity and efficacy against specific biological targets.

Key Research Insights:

  • SAR Studies : Variations in substituents lead to different levels of biological activity.
  • In Vivo Studies : Preliminary in vivo studies indicate that the compound may have favorable pharmacokinetics and bioavailability profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis : React cyclohexane-1,2-diamine with 2-chlorobenzyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF). Post-reaction, isolate the product via solvent evaporation and recrystallization from ethanol/water .
  • Purity Validation :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclohexane protons at δ 1.2–2.1 ppm) and FT-IR (N-H stretches at ~3300 cm1^{-1}) .
  • Thermal Analysis : Determine melting point consistency (e.g., 175–178°C for analogous diamines) using differential scanning calorimetry (DSC) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. For example, analogous cyclohexane-diamine derivatives show C-N bond lengths of ~1.45 Å and chair conformations in the cyclohexane ring .
  • Data Contradictions : Compare experimental data with DFT-optimized structures to address discrepancies in dihedral angles or hydrogen bonding patterns .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis?

  • Methodology :

  • Coordination Chemistry : Synthesize Cu(II) or Pd(II) complexes by reacting the diamine with metal salts (e.g., CuCl2_2) in methanol. Characterize via UV-Vis (d-d transitions at ~600 nm) and EPR spectroscopy to confirm metal-ligand interactions .
  • Catalytic Activity : Test enantioselectivity in asymmetric aldol reactions using chiral ligands derived from the diamine. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can this compound be applied in ion-selective membrane sensors?

  • Methodology :

  • Ionophore Design : Incorporate the diamine into PVC membranes with plasticizers (e.g., o-nitrophenyl octyl ether). Test selectivity for transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) using potentiometric titration .
  • Performance Metrics : Compare detection limits (e.g., 1–10 μM for Cu2+^{2+}) and response times (<30 s) with commercial ionophores. Address pH dependency by testing across 3–9 pH range .

Q. Are there contradictions in reported biological activities of structurally similar diamines?

  • Methodology :

  • Comparative Studies : Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays. Contrast results with chloroquine-based diamines (e.g., IC50_{50} values ranging from 5–50 μM) .
  • Mechanistic Analysis : Use molecular docking to assess interactions with targets like VEGFR-3 or FAK. Resolve discrepancies by correlating computational binding energies (ΔG) with experimental IC50_{50} values .

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